6-Butyl-5H-pyrrolo[2,3-b]pyrazine
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Overview
Description
6-Butyl-5H-pyrrolo[2,3-b]pyrazine is a nitrogen-containing heterocyclic compound that features a pyrrole ring fused with a pyrazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Butyl-5H-pyrrolo[2,3-b]pyrazine typically involves cyclization reactions. One common method is the thermal cyclization of pyrazinylhydrazones, which leads to the formation of the pyrrolo[2,3-b]pyrazine core . Another approach involves the reaction of 5-chloro-6-[cyano(2,3-dihydro-1-R-benzo[d]azol-2-yl)methyl]-2,3-pyrazinedicarbonitriles with nucleophilic reagents, resulting in the annelation of the five-membered ring on the pyrazine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic compound synthesis, such as batch processing and continuous flow techniques, can be applied to scale up the production of this compound.
Chemical Reactions Analysis
Types of Reactions
6-Butyl-5H-pyrrolo[2,3-b]pyrazine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, hydrogen sulfide) .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrrolopyrazines .
Scientific Research Applications
6-Butyl-5H-pyrrolo[2,3-b]pyrazine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-Butyl-5H-pyrrolo[2,3-b]pyrazine involves its interaction with molecular targets such as cyclin-dependent kinases (Cdks). It acts as a potent, selective, reversible, and ATP-competitive inhibitor of Cdks, which play a crucial role in cell cycle regulation . By inhibiting these kinases, the compound can exert antiproliferative effects and potentially serve as an anticancer agent .
Comparison with Similar Compounds
Similar Compounds
5H-pyrrolo[2,3-b]pyrazine: This compound shares the same core structure but lacks the butyl group.
6-Phenyl-5H-pyrrolo[2,3-b]pyrazine: This compound has a phenyl group instead of a butyl group.
6-Amino-7-hetaryl-5H-pyrrolo[2,3-b]pyrazine: This compound contains an amino group and various heteroaryl groups.
Uniqueness
6-Butyl-5H-pyrrolo[2,3-b]pyrazine is unique due to its butyl substituent, which can influence its biological activity and chemical reactivity. The presence of the butyl group may enhance its lipophilicity and membrane permeability, potentially improving its efficacy as a drug candidate .
Properties
CAS No. |
798544-33-9 |
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Molecular Formula |
C10H13N3 |
Molecular Weight |
175.23 g/mol |
IUPAC Name |
6-butyl-5H-pyrrolo[2,3-b]pyrazine |
InChI |
InChI=1S/C10H13N3/c1-2-3-4-8-7-9-10(13-8)12-6-5-11-9/h5-7H,2-4H2,1H3,(H,12,13) |
InChI Key |
YZSHCRSDZVTUTB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC2=NC=CN=C2N1 |
Origin of Product |
United States |
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